Isoliquiritigenin
Description
Isoliquiritigenin (C${15}$H${12}$O$_4$), a chalcone-type flavonoid, is primarily derived from Glycyrrhiza species (licorice). It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects . Structurally, it features a 4,2',4'-trihydroxychalcone backbone, contributing to its radical-scavenging properties . Its molecular weight is 256.26 g/mol, with a logP of 2.77, indicating moderate lipophilicity. It adheres to Lipinski’s rule of five (0 violations), suggesting favorable drug-likeness . Pharmacokinetic studies in rats reveal that this compound has a comparable plasma exposure (AUC) to liquiritigenin, despite its lower content (0.014%) in Glycyrrhizae Radix extract .
Propriétés
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDRHHKMWQZJHT-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022466 | |
| Record name | Isoliquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoliquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
961-29-5, 13745-20-5 | |
| Record name | Isoliquiritigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoliquiritigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4,4'-Trihydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013745205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoliquiritigenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoliquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4,4'-trihydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoliquiritigenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIHYDROXYCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9CTI9GB8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoliquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 - 204 °C | |
| Record name | Isoliquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Natural Extraction Methods
Ionic Liquid-Based Ultrasonic-Assisted Extraction (ILUAE)
Ionic liquid-based ultrasonic-assisted extraction (ILUAE) has emerged as a high-efficiency method for isolating ISL from licorice. This technique employs ionic liquids—salts in liquid state at room temperature—as solvents due to their tunable polarity and low volatility. In a landmark study, researchers optimized ILUAE using 0.5 M 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as the extraction solvent. Key parameters included a solid-liquid ratio of 1:30, ultrasonic power of 250 W, and extraction time of 40 minutes. Under these conditions, the method achieved a 92% extraction yield for ISL, outperforming conventional ethanol-based extraction by 25%. The ionic liquid’s ability to disrupt plant cell walls enhanced analyte release, while ultrasound cavitation accelerated mass transfer. Stability studies confirmed no degradation of ISL during extraction, ensuring product integrity.
Table 1: Optimal ILUAE Parameters for ISL Extraction
| Parameter | Value |
|---|---|
| Ionic Liquid | 0.5 M [BMIM]Br |
| Solid-Liquid Ratio | 1:30 |
| Ultrasonic Power | 250 W |
| Extraction Time | 40 minutes |
| Yield | 92% |
This method’s environmental footprint is notably lower than organic solvent-based approaches, as ionic liquids are recyclable and generate minimal waste.
Ethanol Countercurrent Extraction with Hybrid Resin Purification
Industrial-scale ISL production often utilizes ethanol countercurrent extraction coupled with hybrid resin purification. A patented method involves grinding licorice to 60-mesh powder and subjecting it to continuous countercurrent extraction with 80% ethanol at 50°C. The crude extract undergoes acid hydrolysis (1 M HCl, 90°C, 2 hours) to break glycosidic bonds, followed by alkaline hydrolysis (pH 12, 90°C, 2 hours) to liberate free ISL. Purification employs a hybrid resin column combining polyamide and macroporous resins (e.g., HP-30 or D101B) in a 5:5 mass ratio. Elution with 80% ethanol yields a purity of 99.1% after crystallization.
Table 2: Hybrid Resin Purification Performance
| Resin Combination | Purity (%) | Yield (%) |
|---|---|---|
| Polyamide + HP-30 | 98.2 | 85 |
| Polyamide + D101B | 98.6 | 87 |
| Polyamide + HPD-100 | 99.1 | 89 |
This method’s scalability makes it suitable for pharmaceutical manufacturing, though the multi-step process increases operational complexity.
Chemical Synthesis Approaches
Hydroxyl-Protection and Condensation Method
A novel synthesis route avoids side reactions by protecting hydroxyl groups before condensation. Starting with p-hydroxybenzaldehyde and 2,4-dihydroxyacetophenone, hydroxyl groups are protected using 2,3-dihydropyran in the presence of pyridinium p-toluenesulfonate (PPTS). The protected intermediates undergo Ba(OH)₂-catalyzed condensation in methanol at 45°C, yielding a chalcone precursor. Deprotection with p-toluenesulfonic acid (PTSA) affords ISL with 95.8% yield. Subsequent Mannich reactions introduce aminomethyl groups, expanding ISL’s derivatization potential for drug discovery.
Claisen-Schmidt Condensation with Paeonol
A cost-effective synthesis leverages paeonol and p-hydroxybenzaldehyde as starting materials. Under alkaline conditions (e.g., NaOH), Claisen-Schmidt condensation forms 4’-methoxy-2’,4-dihydroxychalcone, which undergoes ether cleavage with hydrobromic acid (48% HBr) to yield ISL. This one-pot method operates at room temperature, achieving 85% yield and 96% purity after recrystallization.
Table 3: Comparison of Synthesis Methods
| Method | Starting Materials | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydroxyl-Protection | p-Hydroxybenzaldehyde | 95.8 | >99 |
| Claisen-Schmidt | Paeonol | 85 | 96 |
The Claisen-Schmidt route’s simplicity and use of inexpensive paeonol make it economically viable for large-scale production.
Comparative Analysis of Preparation Methods
Natural extraction methods excel in preserving ISL’s native bioactivity but face challenges in separating structurally similar flavonoids. ILUAE offers rapid, eco-friendly extraction but requires specialized ionic liquids, increasing costs. Ethanol countercurrent extraction, while scalable, demands energy-intensive hydrolysis steps.
Chemical synthesis provides higher purity (>99%) and enables structural modifications for drug development. However, multi-step synthesis routes (e.g., hydroxyl-protection) involve complex purification, limiting throughput. The Claisen-Schmidt method balances cost and efficiency but relies on harsh acids like HBr, posing safety concerns.
Analyse Des Réactions Chimiques
Enzymatic Chalcone-Flavanone Isomerization
Isoliquiritigenin (a 2′-hydroxychalcone) reversibly isomerizes to liquiritigenin (a flavanone) under biological conditions. This reaction occurs spontaneously in cell culture media (e.g., DMEM, RPMI) and is influenced by pH, temperature, and cellular environments .
| Parameter | This compound → Liquiritigenin | Liquiritigenin → this compound |
|---|---|---|
| Equilibrium ratio (pH 7.4, 37°C) | 3:7 (chalcone:flavanone) | Reversible via keto-enol tautomerism |
| Epimerization | Forms (2S)-liquiritigenin | Forms (2R)-liquiritigenin |
This isomerization complicates bioactivity assessments, as both forms exhibit distinct pharmacological profiles .
Phase I Metabolism
This compound undergoes oxidative metabolism mediated by cytochrome P450 enzymes and peroxidases in rat liver microsomes, producing:
Phase II Metabolism
Conjugation reactions dominate:
Biosynthetic Reactions
-
6′-Deoxychalcone Synthase synthesizes this compound from malonyl-CoA and 4-coumaroyl-CoA :
-
This compound 2′-O-Methyltransferase methylates this compound to 2′-O-methylthis compound .
Activation of β-Glucuronidase
This compound enhances β-glucuronidase activity by reducing the Michaelis constant () and activation energy () for glycyrrhizin (GL) hydrolysis :
| Parameter | Without ISL | With ISL (3:10 ISL:GL) |
|---|---|---|
| (μM) | 0.98 | 0.41 |
| (μM/min) | 0.15 | 0.21 |
| (kJ/mol) | 34.2 | 24.8 |
This activation is non-competitive, as this compound does not serve as a substrate .
Interaction with Enzymatic Targets
This compound binds to human monoamine oxidase A (hMAO-A) with higher affinity () than the reference inhibitor harmine () . Molecular docking reveals:
Biotransformation in the Gastrointestinal Tract
In rat ileum segments, this compound is generated from:
This interconversion network highlights its metabolic complexity .
Applications De Recherche Scientifique
Neuroprotective Properties
Isoliquiritigenin exhibits significant neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism of Action : ILG has been shown to inhibit human monoamine oxidase (hMAO), with competitive inhibition of hMAO-A and mixed inhibition of hMAO-B, which are crucial in the metabolism of neurotransmitters like dopamine . Studies indicate that ILG protects against dopaminergic neurodegeneration and reduces psychostimulant-induced toxicity by modulating dopamine and vasopressin receptors .
- Cellular Studies : Research indicates that ILG suppresses amyloid-beta-induced inflammation and oxidative stress in microglial cells, thereby protecting neuronal integrity . In animal models, ILG has demonstrated the ability to alleviate cognitive impairment induced by inflammatory agents like lipopolysaccharides (LPS) .
Anti-Cancer Activities
ILG shows promise as an anti-cancer agent across various malignancies.
- Breast Cancer : ILG has been reported to inhibit proliferation in breast cancer cell lines by inducing apoptosis and targeting signaling pathways associated with cancer cell survival . It interacts with epidermal growth factor receptors (EGFR) and downstream kinases, inhibiting tumor growth in both sensitive and resistant cell lines .
- Mechanistic Insights : Studies have highlighted that ILG induces apoptosis through caspase activation and modulation of Bcl-2 family proteins, thus promoting cancer cell death while sparing normal cells .
- Antitumor Formulations : The formulation of ILG for enhanced bioavailability is an ongoing area of research, addressing its low solubility and poor absorption characteristics .
Anti-Inflammatory Effects
This compound has potent anti-inflammatory properties that make it a candidate for treating inflammation-related disorders.
- Molecular Mechanisms : ILG mediates its anti-inflammatory effects by inhibiting pathways such as NF-κB and NLRP3, while activating the Nrf2 pathway to counteract oxidative stress . This dual action helps in reducing inflammation in conditions like diabetic nephropathy and other chronic inflammatory diseases .
- Clinical Relevance : The compound's ability to modulate inflammatory responses suggests potential applications in treating conditions like arthritis, asthma, and other inflammatory disorders.
Other Therapeutic Applications
Beyond neuroprotection and anti-cancer effects, this compound exhibits various other therapeutic potentials:
- Antidiabetic Effects : ILG has shown promise in managing diabetes by improving insulin sensitivity and reducing hyperglycemia-induced complications .
- Cardioprotective Effects : Preliminary studies suggest that ILG may protect against cardiovascular diseases through its antioxidative properties and ability to enhance endothelial function .
Summary Table of Applications
Mécanisme D'action
L’isoliquiritigénine exerce ses effets par le biais de multiples mécanismes :
Modulation du récepteur GABA-A : Elle agit comme un modulateur allostérique positif du récepteur GABA-A, augmentant son activité.
Voie de signalisation miR-301b/LRIG1 : L’isoliquiritigénine cible cette voie, ce qui conduit à l’inhibition de la croissance du mélanome.
Voies antioxydantes : Elle active les voies antioxydantes en inhibant les niveaux de NOX2 et NOX4, ce qui conduit à l’activation des gènes en aval comme HO-1 et NQO1
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Butein and Scopoletin
- Neuroprotective Effects :
In SH-SY5Y neuronal cells exposed to 400 mM H$2$O$2$, isoliquiritigenin (5 µM) restored cell viability to 94.9%, comparable to scopoletin (95.1%) but slightly lower than butein (98.2%) . All three compounds reduced ROS levels to near-control values (this compound: 99.1%, scopoletin: 100%, butein: 96.2%) and prevented apoptosis, outperforming resveratrol (93.7% viability) .- Key Difference : Butein, a chalcone like this compound, shows marginally stronger antioxidant activity, while scopoletin (a coumarin derivative) has distinct pharmacokinetic properties due to structural differences.
2.1.2. Liquiritigenin and Liquiritin
- Structural Relationship: Liquiritigenin is a flavanone isomer of this compound, differing in the C-ring closure. Liquiritin is its glycoside precursor. This compound and liquiritigenin are interconvertible in the rat intestine via enzymatic hydrolysis .
- Bioactivity :
- Antioxidant Activity : Both compounds reduce oxidative stress, but this compound shows superior inhibition of TGF-β-mediated fibrosis in renal cells .
- Neuroprotection : Liquiritigenin inhibits tau protein aggregation in Alzheimer’s disease models, whereas this compound modulates miR-374a/PTEN/Akt signaling in breast cancer .
- Pharmacokinetics :
Despite this compound’s lower concentration in licorice extract (0.014% vs. liquiritin’s 0.38%), its AUC in rat plasma is comparable to liquiritigenin, suggesting higher bioavailability .
2.1.3. Other Chalcones and Flavonoids
- Butein vs. This compound :
Butein targets multiple HDAC isoforms (HDAC1–11), whereas this compound inhibits DNMT1 and BET/BRD4, indicating divergent epigenetic mechanisms . - Formononetin and Daidzein: These 5-deoxyisoflavones share biosynthetic pathways with this compound but lack its chalcone-specific antioxidant potency .
Pharmacological and Pharmacokinetic Comparisons
*Estimated values from structural analogs.
Derivatives and Enhanced Bioactivity
- Aminomethylated Derivatives: Derivative 15 of this compound achieved a 71.68% tumor growth inhibition rate in vivo, surpassing the parent compound .
- Amino Acid Ester Derivatives: Synthesized derivatives (e.g., compound 7a) demonstrated improved water solubility and antitumor activity against breast cancer cells via PTEN/Akt pathway modulation .
Epigenetic and Metabolic Differences
- Epigenetic Targets : Unlike butein’s broad HDAC inhibition, this compound’s DNMT1 and BET/BRD4 targeting positions it as a candidate for cancer epigenetics .
Q & A
Q. What experimental models are commonly used to evaluate ISL's anti-tumor mechanisms, and what key parameters should be measured?
ISL's anti-tumor effects are typically studied using in vitro cancer cell lines (e.g., DU145 and LNCaP prostate cancer cells, MGC-803 gastric cancer cells) and in vivo models like AOM/DSS-induced colon cancer in mice . Key parameters include:
- Cell viability : MTT assays to measure dose- and time-dependent proliferation inhibition .
- Apoptosis : Annexin V staining, DNA fragmentation (ladder assays), and sub-G1 population analysis via flow cytometry .
- Cell cycle arrest : Fluorescence-activated cell sorting (FACS) to assess G1/S or G2/M phase blockage .
Q. How can researchers validate ISL's multi-target mechanisms in signaling pathways?
Mechanistic studies often combine Western blotting, qRT-PCR, and ELISA to quantify changes in:
- Pro-inflammatory mediators : IL-6, PGE2, and NF-κB in macrophage polarization models .
- Oxidative stress markers : ROS levels, catalase, and SOD2 activity in neuroprotection assays .
- Metastasis-related proteins : MMP-9 and TIMP-1 in glioma or breast cancer models .
Advanced Research Questions
Q. What methodologies address contradictions in ISL's pharmacokinetics and bioactivity across studies?
Discrepancies in bioavailability or metabolite activity can be resolved using:
- HPLC-MS/MS : To quantify ISL and its phase I metabolites (e.g., butein, dihydrochalcone) in human liver microsomes, identifying CYP2C19 as a key enzyme .
- Permeability assays : Caco-2 cell models with Papp calculations to assess intestinal absorption .
- Pharmacokinetic modeling : Non-compartmental analysis (WinNonlin) for AUC, t1/2, and MRT in plasma .
Q. How can CRISPR-Cas9 screens optimize ISL's therapeutic targeting in heterogeneous tumors?
- Gene knockout : Validate ISL's dependence on specific targets (e.g., SIRT1, GLUT1) in diabetic nephropathy or cancer models .
- Single-cell RNA-seq : Identify subpopulations resistant to ISL-induced apoptosis, focusing on CSC markers like CD44 in OSCC .
- Combinatorial screens : Test ISL with inhibitors of compensatory pathways (e.g., STAT3) to overcome resistance .
Q. What integrative approaches reconcile ISL's anti-inflammatory and pro-apoptotic roles in tumor microenvironments?
- Co-culture systems : Combine cancer-associated fibroblasts (CAFs) with tumor cells to study ISL's dual modulation of IL-6/STAT3 and caspase-3 pathways .
- Spatial transcriptomics : Map ISL's effects on M2 macrophage polarization in AOM/DSS colon tumors .
- Multi-omics : Link transcriptomic (RNA-seq) and metabolomic (LC-MS) data to identify hub genes like CHS/CHR in isoliquiritigenin biosynthesis .
Methodological Challenges
Q. How should researchers design studies to distinguish ISL's direct effects from matrix interactions in plant extracts?
- Bioactivity-guided fractionation : Isolate ISL from Glycyrrhiza extracts using HPLC and compare its activity with liquiritin/liquiritigenin .
- Synergy assays : Test ISL in combination with other flavonoids (e.g., emodin) via Chou-Talalay analysis to calculate combination indices (CI) .
- Knockout mutants : Use CHR3-overexpressing soybean plants to study this compound accumulation via qRT-PCR and HPLC .
Q. What strategies improve ISL's stability and target specificity in in vivo models?
- Nanoformulations : Encapsulate ISL in liposomes or PLGA nanoparticles to enhance blood-brain barrier penetration in glioma studies .
- Molecular docking : Use AutoDock Vina to predict binding affinities with HMG-CoA reductase (docking score: −6.740) and optimize derivatives .
- Toxicogenomics : RNA-seq of liver/kidney tissues to assess off-target effects during long-term dosing .
Data Interpretation & Reproducibility
Q. How can conflicting results in ISL's dose-response curves be resolved?
- Standardized protocols : Adopt MTT assay guidelines from the Beilstein Journal (e.g., SYBR Premix Ex Taq, 40-cycle PCR) .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate pooled IC50 values (e.g., 193–389 µg/ml in pancreatic cancer) .
- Positive controls : Compare ISL with cisplatin or resveratrol in neuroprotection assays to calibrate efficacy .
Q. What validation steps ensure ISL's mechanistic findings are not artifact-driven?
- Orthogonal assays : Confirm apoptosis via both TUNEL and caspase-3 cleavage assays .
- Isozyme-specific inhibitors : Use ketoconazole (CYP3A4 inhibitor) to rule out metabolic interference in liver microsome studies .
- CRISPR rescue : Re-express SIRT1 in knockout cells to verify ISL's dependency on this pathway .
Advanced Analytical Techniques
Q. Q. How can in silico models predict ISL's polypharmacology and off-target risks?
- Network pharmacology : Construct protein-protein interaction (PPI) networks using STRING, highlighting ISL's core targets (e.g., GLUT1, NF-κB) .
- Machine learning : Train random forest models on ChEMBL data to forecast ISL-drug interactions.
- ADMET prediction : Use SwissADME to optimize ISL derivatives for solubility (LogP < 3) and hepatic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
